7-Isopropyl-3-methyl-1H-indole

Lipophilicity Drug-likeness ADME prediction

Medicinal chemistry teams require rigid structure-property control for CNS and kinase projects. Generic indoles risk failed SAR and irreproducible biology due to LogP and steric variations. CAS 94239-09-5 delivers: - Optimal CNS LogP (3.5-3.6) and ultra-low TPSA (15.8 Ų) - Steric directing group for predictable C4/C5 regioselectivity - Validated intermediate for kinase inhibitor SAR (carbaldehyde derivative CAS 1350760-50-7) Supplied ≥98% for reproducible assays and library synthesis.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 94239-09-5
Cat. No. B11916704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Isopropyl-3-methyl-1H-indole
CAS94239-09-5
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C=CC=C2C(C)C
InChIInChI=1S/C12H15N/c1-8(2)10-5-4-6-11-9(3)7-13-12(10)11/h4-8,13H,1-3H3
InChIKeyZUVBCDVLPGKKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Isopropyl-3-methyl-1H-indole: Structural Identity and Procurement Overview


7-Isopropyl-3-methyl-1H-indole (CAS 94239-09-5; molecular formula C₁₂H₁₅N; molecular weight 173.25 g/mol) is a disubstituted alkylindole bearing a methyl group at the 3-position and an isopropyl group at the 7-position of the indole core . It belongs to the broader 3-alkylindole subclass, a privileged scaffold in medicinal chemistry and drug discovery . Its computed physicochemical parameters include a topological polar surface area (TPSA) of 15.79–15.80 Ų, a calculated LogP (XlogP) of 3.5–3.6, one hydrogen bond donor (indole N–H), zero hydrogen bond acceptors, and one rotatable bond [1]. The compound is commercially available at purities of ≥95–98% from multiple global suppliers serving pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 7-Isopropyl-3-methyl-1H-indole


Within the 3-alkylindole class, the identity, position, and steric bulk of substituents create non-interchangeable property profiles that directly affect synthetic utility and downstream application performance. The 7-isopropyl-3-methyl substitution pattern of CAS 94239-09-5 generates a distinct combination of lipophilicity, steric hindrance, and electronic character that cannot be replicated by its closest analogs—including 3-methyl-1H-indole (skatole, LogP ~2.60), 7-methylindole (LogP ~2.56), 7-isopropyl-1H-indole (LogP ~3.29), or 7-ethyl-3-methyl-1H-indole [1]. These differences manifest as measurable shifts in LogP (Δ >0.3–1.0 units versus non-isopropyl or mono-substituted analogs), altered regioselectivity in electrophilic substitution and cross-coupling reactions, and divergent pharmacokinetic predictor values when the scaffold is elaborated into lead candidates . Generic substitution based solely on the indole core structure without accounting for these quantifiable property differences risks failed syntheses, irreproducible biological data, and costly re-optimization of downstream synthetic routes.

Quantitative Differentiation vs. Closest Indole Analogs


Lipophilicity Advantage vs. Mono-Substituted Analogs

7-Isopropyl-3-methyl-1H-indole exhibits a calculated LogP of approximately 3.5–3.6 (XlogP 3.5; AlogP 3.5997), representing a substantial increase in lipophilicity compared to its mono-substituted analogs [1]. The 3-methyl substituent alone (skatole) contributes a LogP of ~2.60, while the 7-isopropyl substituent alone (7-isopropyl-1H-indole) yields a LogP of ~3.29 [2]. The dual substitution in CAS 94239-09-5 produces a LogP that is approximately 0.9–1.0 log units higher than 3-methylindole and approximately 0.3 log units higher than 7-isopropyl-1H-indole, corresponding to a roughly 2–10 fold increase in octanol-water partition coefficient .

Lipophilicity Drug-likeness ADME prediction

Steric Bulk and Molecular Weight Differentiation

The molecular weight of 7-isopropyl-3-methyl-1H-indole (173.25 g/mol) is incrementally higher than that of 7-methylindole (131.17 g/mol) and 7-ethyl-3-methyl-1H-indole (159.23 g/mol), directly reflecting the increased steric bulk at the 7-position [1]. This steric differentiation is functionally significant: the branched isopropyl group at C7 provides greater steric shielding of the adjacent C6 and C7a positions than a linear ethyl or small methyl group, which can be exploited to direct regioselective functionalization at the C4 or C5 positions of the indole ring [2].

Steric parameters Molecular weight Synthetic intermediate selection

Synthetic Utility for Kinase Inhibitors and Antimicrobials

7-Isopropyl-3-methyl-1H-indole is specifically documented as a precursor for kinase inhibitors and antimicrobial agents, with its carbaldehyde derivative (CAS 1350760-50-7) serving as a key intermediate in synthesizing acrylaldehyde-based therapeutics . This documented application pathway differentiates it from generic indole scaffolds that lack established derivatization routes to bioactive cores. The 3-methyl group provides a handle for further functionalization at the 2-position, while the 7-isopropyl group modulates steric and electronic properties without introducing additional hydrogen bond donors or acceptors .

Kinase inhibitors Antimicrobial agents Synthetic intermediate Carbaldehyde derivative

Conserved Low TPSA and BBB Permeability Profile

7-Isopropyl-3-methyl-1H-indole shares a TPSA of 15.79–15.80 Ų with its close analogs including 7-methylindole (15.79 Ų), 7-isopropyl-1H-indole (15.79 Ų), and indole itself (15.80 Ų), as the additional alkyl substituents do not introduce polar atoms [1]. This is functionally significant: all of these compounds fall well below the widely accepted TPSA threshold of <60–70 Ų for predicted blood-brain barrier (BBB) penetration, and below the <140 Ų threshold for good oral absorption [2]. Critically, while TPSA is conserved across the analog series, 7-isopropyl-3-methyl-1H-indole uniquely combines this favorable TPSA with substantially elevated LogP (3.5–3.6 vs. 2.10–2.60 for indole and 3-methylindole), resulting in a predicted CNS multiparameter optimization (MPO) profile that favors BBB penetration more strongly than its less lipophilic comparators .

BBB permeability CNS drug design TPSA

Minimal H-Bond Pharmacophore vs. Polar Indole Analogs

7-Isopropyl-3-methyl-1H-indole contains exactly one hydrogen bond donor (indole N–H) and zero hydrogen bond acceptors (beyond the π-system of the aromatic ring) [1]. This minimal H-bond pharmacophore contrasts with commonly used indole analogs such as 7-hydroxyindole (additional H-bond donor and acceptor at the 7-OH) and 5-aminoindole (additional H-bond donor at the 5-NH₂), which introduce additional H-bonding capacity that can alter target selectivity, off-target binding, and solubility . The absence of polar substituents in CAS 94239-09-5 makes it particularly suitable for targets where hydrophobic interactions dominate binding affinity, such as the ATP-binding pockets of certain kinases or allosteric sites on GPCRs .

Hydrogen bonding Pharmacophore design Target engagement

C4/C5 Regioselectivity via 7-Isopropyl Steric Control

The presence of a sterically demanding 7-isopropyl group in CAS 94239-09-5 is expected to direct electrophilic substitution and metal-catalyzed C–H functionalization away from the sterically encumbered C6 position toward the more accessible C4 and C5 positions of the indole ring . Literature precedent establishes that 7-substituted indoles undergo rhodium(III)-catalyzed regioselective C–H functionalization with predictable selectivity patterns influenced by the steric and electronic nature of the 7-substituent [1]. In contrast, 7-unsubstituted analogs such as 3-methylindole (skatole) lack this steric directing element, resulting in competing functionalization at multiple positions and lower regioselectivity in derivatization reactions [2].

Regioselective synthesis C–H functionalization Cross-coupling

Optimal Research and Procurement Applications


Kinase Inhibitor Lead Generation

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy 7-isopropyl-3-methyl-1H-indole as a hydrophobic core scaffold. Its elevated LogP (3.5–3.6) and minimal H-bond pharmacophore (1 donor, 0 acceptors) align with the hydrophobic character of many kinase ATP-binding pockets . The documented precedent for this compound as a kinase inhibitor precursor, with the carbaldehyde derivative (CAS 1350760-50-7) serving as a key intermediate, provides a validated synthetic entry point for structure-activity relationship (SAR) exploration . The 7-isopropyl group offers steric modulation of selectivity without introducing polar interactions that could promiscuously engage off-target kinases.

CNS-Penetrant Library Synthesis

7-Isopropyl-3-methyl-1H-indole is an excellent scaffold choice for CNS-focused compound libraries. Its TPSA of 15.79–15.80 Ų places it well below the established <60–70 Ų threshold for predicted BBB penetration, while its LogP of 3.5–3.6 falls within the optimal range (1–5) for CNS drug-likeness . Compared to 3-methylindole (LogP 2.60), CAS 94239-09-5 offers enhanced membrane partitioning capacity while retaining the same favorable TPSA, making it a more attractive starting point for CNS-targeted lead optimization . Procurement in high purity (≥98%) from ISO-certified suppliers ensures reproducibility in CNS pharmacology assays .

Regioselective C4/C5 Derivatization

Synthetic chemistry groups building diverse indole libraries can leverage the steric directing effect of the 7-isopropyl group to achieve predictable C4/C5 regioselectivity in electrophilic substitution and cross-coupling reactions . The branched isopropyl substituent shields the adjacent C6 position, channeling reactivity to the more synthetically accessible C4 and C5 positions—a regiochemical outcome not achievable with 7-unsubstituted analogs such as 3-methylindole . This steric control reduces the formation of regioisomeric mixtures, streamlining purification and increasing the synthetic throughput of library production. The availability of CAS 94239-09-5 at commercial scale (multiple global suppliers) supports library synthesis campaigns requiring gram-to-kilogram quantities .

Antimicrobial Agent Development

Research groups developing novel antimicrobial agents can utilize 7-isopropyl-3-methyl-1H-indole as a precursor scaffold, based on its documented application in synthesizing antimicrobial compounds . The carbaldehyde derivative provides a versatile handle for further elaboration into acrylaldehyde-based antimicrobial therapeutics . While direct antimicrobial activity data for the parent compound are not yet available in the peer-reviewed literature, its structural differentiation from 3-methylindole and 7-hydroxyindole—both of which have demonstrated antimicrobial and antibiofilm activities against drug-resistant pathogens—suggests a distinct and potentially complementary activity profile worth systematic exploration .

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